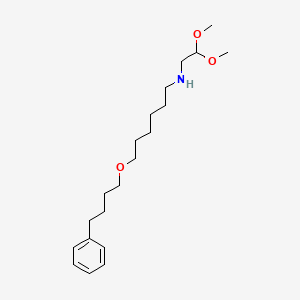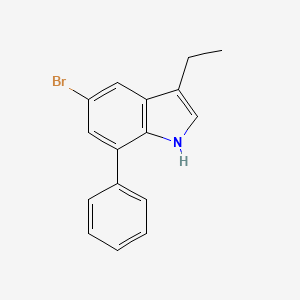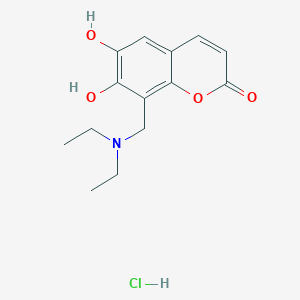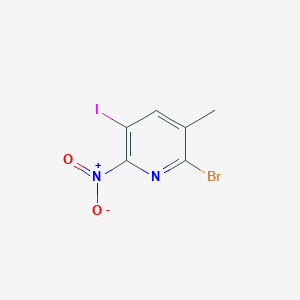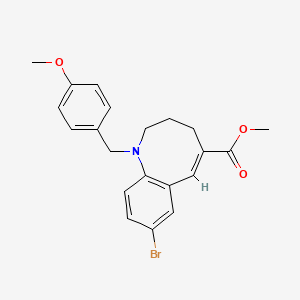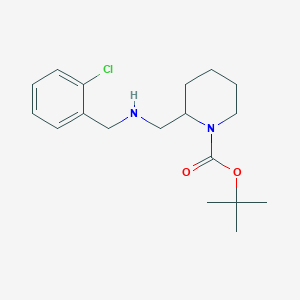![molecular formula C12H13BrN2O2 B11830964 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one CAS No. 691868-45-8](/img/structure/B11830964.png)
6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom, a benzo[e][1,3]oxazine ring, and a piperidin-4-one moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[e][1,3]oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Spirocyclization: The final step involves the formation of the spiro linkage with the piperidin-4-one moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
- 6-Fluorospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
- 6-Iodospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one
Uniqueness
6-Bromospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and potentially enhancing its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
691868-45-8 |
|---|---|
Molekularformel |
C12H13BrN2O2 |
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
6-bromospiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C12H13BrN2O2/c13-8-1-2-10-9(7-8)11(16)15-12(17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
InChI-Schlüssel |
SBEOZVCCSJKAHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12NC(=O)C3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)


![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
